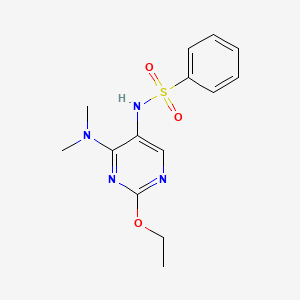

N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)benzenesulfonamide

Description

N-(4-(Dimethylamino)-2-ethoxypyrimidin-5-yl)benzenesulfonamide is a sulfonamide derivative featuring a pyrimidine core substituted with a dimethylamino group at position 4, an ethoxy group at position 2, and a benzenesulfonamide moiety at position 3. The dimethylamino and ethoxy substituents likely enhance solubility and modulate electronic properties, influencing binding affinity to biological targets.

Properties

IUPAC Name |

N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3S/c1-4-21-14-15-10-12(13(16-14)18(2)3)17-22(19,20)11-8-6-5-7-9-11/h5-10,17H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVFDIAKWIFEOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C(=N1)N(C)C)NS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrimidinyl core One common approach is to start with a pyrimidinyl derivative, which undergoes substitution reactions to introduce the dimethylamino and ethoxy groups

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and reduce waste.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, potentially at the pyrimidinyl or benzenesulfonamide moieties.

Reduction: Reduction reactions might target the pyrimidinyl group, altering its electronic properties.

Common Reagents and Conditions:

Oxidation reactions might use reagents such as hydrogen peroxide or chromium-based oxidants.

Reduction reactions could employ hydrogen gas or metal hydrides.

Substitution reactions often involve nucleophiles and electrophiles, with conditions tailored to the specific groups being introduced.

Major Products Formed:

Oxidation products might include hydroxylated or carboxylated derivatives.

Reduction products could result in amines or other reduced forms.

Substitution reactions would yield derivatives with various functional groups attached to the core structure.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, the compound might be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural features could allow it to interact with specific biological targets.

Medicine: Potential medicinal applications include the development of new drugs. The compound's ability to interact with biological systems could make it a candidate for therapeutic agents, particularly in areas such as anti-inflammatory or antimicrobial treatments.

Industry: In industrial applications, the compound could be used in the production of materials, such as polymers or coatings, where its chemical properties provide desirable characteristics.

Mechanism of Action

The mechanism by which N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)benzenesulfonamide exerts its effects depends on its specific application. For example, in medicinal applications, it might inhibit enzymes by binding to their active sites, preventing substrate interaction. The molecular targets and pathways involved would be determined by the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Findings and Analysis

Anticancer Activity: The target compound’s pyrimidine core and dimethylamino group are shared with CAS 37604-87-8 , but the ethoxy group may confer distinct pharmacokinetic properties. In contrast, styryl-oxadiazole derivatives (e.g., compound 7 in ) exhibit potent anticancer activity due to their planar, conjugated systems, which facilitate DNA intercalation or kinase inhibition . However, the absence of a pyrimidine core in these compounds limits direct structural comparison.

Antibacterial Activity :

- Thiazole-based sulfonamides () show broad-spectrum antibacterial activity, attributed to the thiazole ring’s ability to disrupt bacterial folate synthesis . The target compound’s pyrimidine scaffold may target different pathways, such as dihydrofolate reductase (DHFR), but this requires experimental validation.

Drug-Likeness and Solubility :

- The Schiff base analogue () demonstrates improved antioxidant activity due to its conjugated imine linkage, but reduced metabolic stability compared to the target compound’s stable sulfonamide-pyrimidine framework .

- Morpholine-substituted analogues () exhibit enhanced solubility but may suffer from reduced blood-brain barrier penetration due to increased polarity .

Dimethylamino groups contribute to basicity and hydrogen-bonding capacity, which are critical for interactions with enzymatic active sites .

Biological Activity

N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)benzenesulfonamide is a compound that has attracted attention in medicinal chemistry due to its biological activity, particularly as an inhibitor of carbonic anhydrase IX (CA IX). This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]benzenesulfonamide, with a molecular formula of C14H18N4O3S and a molecular weight of 322.39 g/mol. Its structure features a pyrimidinyl group substituted with a dimethylamino group and an ethoxy group, along with a benzenesulfonamide moiety.

The primary biological activity of this compound is its selective inhibition of carbonic anhydrase IX (CA IX), an enzyme that plays a crucial role in regulating pH levels in tumor cells. The inhibition of CA IX shifts tumor cell metabolism from aerobic to anaerobic glycolysis, leading to reduced proliferation rates in cancer cells.

Key Mechanism Details:

- Target Enzyme : Carbonic Anhydrase IX (CA IX)

- Mode of Action : Inhibition of enzymatic activity

- Biochemical Pathways Affected : Alters metabolic pathways favoring anaerobic conditions

- Result : Significant decrease in tumor cell proliferation

Research Findings

Recent studies have highlighted the compound's potential in cancer therapy due to its selective action against CA IX. Below is a summary of notable research findings:

| Study Reference | IC50 Value for CA IX | Selectivity Ratio (CA IX/CA II) | Observations |

|---|---|---|---|

| 10.93–25.06 nM | High | Induces apoptosis in MDA-MB-231 cells | |

| Not specified | Significant | Shifts metabolism to anaerobic glycolysis |

Case Studies

- Induction of Apoptosis : In studies involving MDA-MB-231 breast cancer cell lines, the compound demonstrated a remarkable ability to induce apoptosis, evidenced by a significant increase in annexin V-FITC positive cells, indicating late apoptotic phases.

- Antibacterial Activity : The compound was evaluated for its antibacterial properties against Staphylococcus aureus and showed promising results, contributing to the understanding of its broader biological implications beyond cancer treatment.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step reactions starting from pyrimidinyl derivatives. Key synthetic routes include:

- Substitution Reactions : Introducing the dimethylamino and ethoxy groups onto the pyrimidine core.

- Oxidation and Reduction Reactions : Modifying the electronic properties of the compound through targeted chemical transformations.

Q & A

Q. What are the standard synthetic protocols for N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)benzenesulfonamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions starting with pyrimidine derivatives and sulfonamide precursors. Key steps include:

- Nucleophilic substitution to introduce the ethoxy group at the pyrimidine C2 position.

- Sulfonylation using benzenesulfonyl chloride under basic conditions (e.g., NaH or K₂CO₃) to attach the sulfonamide moiety.

- Dimethylamination via reductive amination or direct alkylation. Intermediates are characterized using thin-layer chromatography (TLC) for purity and ¹H/¹³C NMR to confirm structural integrity. Solvents like ethanol or DMSO are commonly employed, with temperature control (60–100°C) to prevent decomposition .

Q. Which spectroscopic techniques are critical for validating the purity of this compound, and what are common pitfalls in interpretation?

- NMR Spectroscopy : The dimethylamino group (δ ~2.8–3.2 ppm for CH₃) and ethoxy protons (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.4 ppm for CH₂) are key markers. Overlapping signals in crowded aromatic regions may require 2D NMR (e.g., COSY, HSQC) for resolution.

- IR Spectroscopy : Sulfonamide S=O stretches (1150–1350 cm⁻¹) and pyrimidine ring vibrations (1500–1600 cm⁻¹) confirm functional groups. Common pitfalls include solvent residues masking peaks and incomplete deuteration in NMR analysis. Contradictions in data often arise from tautomeric equilibria in the pyrimidine ring, necessitating pH-controlled experiments .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the electronic configuration of the pyrimidine ring?

Single-crystal X-ray diffraction (SCXRD) using SHELXL ( ) provides precise bond lengths and angles. For example:

- Ethoxy group geometry (C-O-C angle ~115°) vs. dimethylamino torsion angles (<5°) reveals steric effects.

- Hydrogen bonding networks (e.g., N-H···O=S interactions) stabilize the sulfonamide-pyrimidine conformation. Discrepancies between computational (DFT) and experimental bond lengths may indicate electron delocalization or crystal packing forces. Refinement parameters (R-factor < 0.05) ensure reliability .

Q. What strategies optimize reaction yields when introducing sterically hindered groups (e.g., dimethylamino) to the pyrimidine core?

- Microwave-assisted synthesis : Reduces reaction time (from 24 h to 2–4 h) and improves yield by 15–20% via controlled dielectric heating.

- Catalytic systems : Pd/C or CuI catalysts enhance regioselectivity during amination.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of bulky intermediates. Yield drops >10% often result from incomplete deprotection of amine groups, detectable via LC-MS monitoring .

Q. How do contradictory biological activity results arise in kinase inhibition assays, and how can they be addressed methodologically?

Discrepancies may stem from:

- Enzyme source variability : Recombinant vs. native kinases exhibit differing binding affinities.

- Assay conditions : ATP concentration (Km adjustments) and buffer pH (7.4 vs. 6.8) alter IC₅₀ values. Mitigation strategies include:

- Dose-response curves with triplicate measurements.

- Molecular docking studies (AutoDock Vina) to validate binding poses against crystal structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.